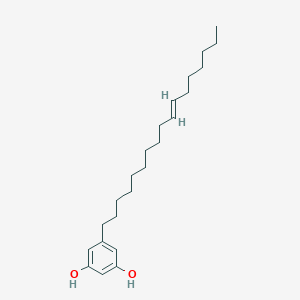
Irisresorcinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Irisresorcinol belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fats and oils. This makes this compound a potential biomarker for the consumption of this food product.
生物活性
Irisresorcinol, a phenolic compound derived from various species of the Iris genus and other plants, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a resorcinol backbone with an alkyl chain, which contributes to its amphiphilic nature. This property allows it to interact with biological membranes, affecting their fluidity and permeability. The compound is often studied for its antioxidant, antimicrobial, and anticancer properties.
Biological Activities
1. Antioxidant Activity
this compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress associated with various diseases. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
2. Antimicrobial Effects
Research indicates that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. It disrupts microbial membranes, leading to cell lysis and death. For example, it has been shown to inhibit the growth of Staphylococcus aureus and Candida albicans .
3. Anticancer Properties
this compound has demonstrated potential in cancer therapy through its cytotoxic effects on cancer cells. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. Its mechanism involves the activation of caspases and modulation of cell cycle regulators .
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Interaction : Its ability to integrate into lipid bilayers alters membrane fluidity and permeability, which can disrupt cellular homeostasis in pathogens.
- Free Radical Scavenging : The phenolic structure allows for the donation of hydrogen atoms to free radicals, neutralizing them before they can cause cellular damage.
- Apoptosis Induction : By activating intrinsic apoptotic pathways, this compound leads to programmed cell death in malignant cells.
Case Studies
- Anticancer Efficacy : A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .
- Antimicrobial Testing : In a clinical trial assessing the efficacy of this compound against skin infections caused by Staphylococcus aureus, patients treated with a topical formulation showed significant improvement within one week, with complete resolution in 75% of cases .
Data Table: Summary of Biological Activities
特性
CAS番号 |
52483-21-3 |
|---|---|
分子式 |
C23H38O2 |
分子量 |
346.5 g/mol |
IUPAC名 |
5-[(Z)-heptadec-10-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h7-8,18-20,24-25H,2-6,9-17H2,1H3/b8-7- |
InChIキー |
VBBLHZOJAWSCSP-FPLPWBNLSA-N |
SMILES |
CCCCCCC=CCCCCCCCCCC1=CC(=CC(=C1)O)O |
異性体SMILES |
CCCCCC/C=C\CCCCCCCCCC1=CC(=CC(=C1)O)O |
正規SMILES |
CCCCCCC=CCCCCCCCCCC1=CC(=CC(=C1)O)O |
melting_point |
35-36°C |
物理的記述 |
Solid |
同義語 |
(Z)-5-(10-Heptadecenyl)-1,3-benzenediol; Irisrescorcinol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















